molecular formula C19H19N3O3S2 B2576168 N-{3-Cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 307510-46-9

N-{3-Cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2576168
CAS No.: 307510-46-9
M. Wt: 401.5
InChI Key: OEXNCASVOPJMKX-UHFFFAOYSA-N
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Description

N-{3-Cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}-4-(pyrrolidine-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
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Scientific Research Applications

N-Radical-Initiated Cyclization through Insertion of Sulfur Dioxide

A study explored the sulfonylation of unactivated alkenes through the insertion of sulfur dioxide under photoinduced, catalyst-free conditions. This process generates sulfonated 3,4-dihydro-2H-pyrroles and showcases the efficiency of N-radical-initiated cyclization in producing heterocyclic compounds with good yields and selectivity under mild conditions (R. Mao et al., 2017).

Synthesis and Antimicrobial Evaluation

Another research focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety as antimicrobial agents. The study demonstrates the versatility of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide in producing a wide range of derivatives, including thiazole, pyridone, and chromene derivatives, with promising antibacterial and antifungal activities (E. Darwish et al., 2014).

Synthesis and Antitumor Evaluation

Research into the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide revealed the potential for antitumor applications. The study highlights the creation of derivatives with thiophene, thiazole, and pyrazole rings, indicating the compounds' high inhibitory effects on various human cancer cell lines (H. Shams et al., 2010).

Transparent Aromatic Polyimides with High Refractive Index

A study on the synthesis of transparent polyimides (PIs) from thiophenyl-substituted benzidines, such as 2,2′-bis(thiophenyl)benzidine, showcases applications in materials science. The resulting PIs possess high refractive indices, small birefringence, and good thermomechanical stabilities, indicating their suitability for advanced optical applications (P. Tapaswi et al., 2015).

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c20-12-16-15-4-3-5-17(15)26-19(16)21-18(23)13-6-8-14(9-7-13)27(24,25)22-10-1-2-11-22/h6-9H,1-5,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXNCASVOPJMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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